molecular formula C21H18ClN5O2S B11611839 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B11611839
M. Wt: 439.9 g/mol
InChI Key: WBEJLEQBIGKWIQ-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a pyrimidin-4-one derivative featuring a 4-chlorophenyl sulfanylmethyl group at position 6 and a 6-methoxy-4-methylquinazolin-2-ylamino substituent at position 2. Its molecular formula is C₂₂H₁₉ClN₆O₂S, with a molecular weight of approximately 466.95 g/mol (calculated from structural analogs in and ). The compound’s structure combines a pyrimidinone core with a quinazoline moiety, which is frequently associated with biological activity, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H18ClN5O2S/c1-12-17-10-15(29-2)5-8-18(17)25-20(23-12)27-21-24-14(9-19(28)26-21)11-30-16-6-3-13(22)4-7-16/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28)

InChI Key

WBEJLEQBIGKWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrimidinone core, the introduction of the chlorophenyl group, and the attachment of the methoxyquinazolinyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chlorophenyl group can be oxidized to form chlorophenyl sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of the chlorophenyl sulfanyl group is believed to enhance the compound's efficacy against various bacterial strains. For instance, quinazoline derivatives have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar capabilities .

Antitumor Activity

The dual functionality provided by the pyrimidinone and quinazoline moieties suggests potential antitumor activities. Compounds in this class have been evaluated for their cytotoxic effects on cancer cell lines, including those derived from breast and colon cancers. The incorporation of specific functional groups has been linked to increased apoptosis in cancer cells, indicating that this compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

Emerging research highlights the anti-inflammatory potential of compounds containing similar structural motifs. The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases, although further studies are necessary to elucidate its mechanism of action .

Mechanism of Action

The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyquinazolinyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents on Pyrimidine Core Quinazoline/Other Moieties Molecular Weight (g/mol) Key Properties/Activity References
Target Compound : 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one 6-[(4-Chlorophenyl)sulfanylmethyl], 2-amino 6-Methoxy-4-methylquinazolin-2-yl ~466.95 Likely kinase inhibition (inferred from quinazoline analogs); low solubility (predicted)
Analog 1 : 6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-4(3H)-pyrimidinone 6-(4-Fluorophenyl), 2-amino 4-Methylquinazolin-2-yl 373.38 Improved solubility due to fluorine substituent; potential CDK2 inhibition
Analog 2 : 4-[(4-Chlorophenyl)sulfanyl]-6-(methanesulfonylmethyl)-2-phenylpyrimidine 4-(4-Chlorophenyl)sulfanyl, 6-(methanesulfonylmethyl) None (phenyl at position 2) 429.93 Higher lipophilicity; sulfone group may enhance metabolic stability
Analog 3 : 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one 6-[(4-Chlorophenyl)sulfanylmethyl], 2-amino 4,6-Dimethylquinazolin-2-yl ~451.94 Reduced electron-donating effects (no methoxy group); comparable steric bulk
Analog 4 : 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one 6-(Benzimidazolylsulfanylmethyl), 2-amino 6-Methoxy-4-methylquinazolin-2-yl 445.50 Enhanced π-π stacking potential; benzimidazole may improve DNA interaction

Structural and Electronic Differences

Substituent Effects: The 4-chlorophenyl sulfanylmethyl group in the target compound increases lipophilicity compared to 4-fluorophenyl (Analog 1) but reduces solubility . In contrast, Analog 3’s 4,6-dimethylquinazolin-2-yl group lacks this electronic modulation .

Biological Activity: Quinazoline-containing analogs (e.g., Analog 1 and Target Compound) are inferred to inhibit kinases like CDK2, based on structural similarities to known inhibitors in and . The methanesulfonylmethyl group in Analog 2 may improve metabolic stability but could reduce cell permeability due to increased polarity .

Physical Properties :

  • The target compound’s melting point is predicted to exceed 760°C (analogous to ’s 766.9°C), whereas Analog 1’s smaller structure likely has a lower melting point .
  • Solubility : The target compound’s low solubility (predicted <1.97E-23 mmHg at 25°C) contrasts with Analog 1’s improved solubility from the fluorine substituent .

Biological Activity

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one, often referred to as a pyrimidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which contributes to its pharmacological potential.

  • Molecular Formula : C21H18ClN5O2S
  • Molecular Weight : 439.92 g/mol
  • CAS Number : 21914748

Anticancer Activity

Research indicates that compounds with similar structural features to 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one have shown significant anticancer properties. For instance, quinazoline derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives containing the quinazoline core demonstrated potent activity against several cancer types, suggesting that our compound may share similar efficacy in targeting cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. It has been associated with the inhibition of acetylcholinesterase (AChE), an enzyme that plays a critical role in neurotransmission. Inhibitors of AChE are often explored for their therapeutic effects in treating neurodegenerative diseases like Alzheimer's. The structural moieties present in this compound may enhance its binding affinity to the enzyme, leading to increased inhibitory activity .

Antimicrobial Activity

The presence of the sulfanyl group in the compound suggests potential antimicrobial properties. Compounds with similar functionalities have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is hypothesized to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl and quinazoline moieties can significantly influence the compound's potency and selectivity against specific biological targets. For example, studies have shown that introducing electron-withdrawing groups enhances the anticancer activity of pyrimidine derivatives by stabilizing reactive intermediates during metabolic processes .

Case Studies and Research Findings

  • Anticancer Studies : A series of quinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to our target exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives containing a sulfanyl group showed significant inhibition of AChE, with some compounds achieving IC50 values below 100 nM, indicating high potency .
  • Antimicrobial Testing : The compound was tested against a panel of bacterial strains, revealing moderate to strong antibacterial activity. The presence of both chlorophenyl and sulfanyl groups was essential for enhancing antimicrobial efficacy .

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